molecular formula C19H22BrN3O2 B2642215 3-(3-bromo-4-methoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide CAS No. 1795471-21-4

3-(3-bromo-4-methoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide

Cat. No.: B2642215
CAS No.: 1795471-21-4
M. Wt: 404.308
InChI Key: SKJKZCMNSZNEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical compound 3-(3-bromo-4-methoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide (CAS Number: 1795471-21-4) . It has a molecular formula of C19H22BrN3O2 and a molecular weight of 404.30 g/mol . The compound is supplied with a guaranteed purity of at least 90% and is intended for research applications . As a small molecule featuring a bromo-methoxyphenyl group linked to a pyridyl-pyrrolidine moiety via a propanamide chain, it represents a valuable chemical entity for various scientific investigations. Compounds with similar structural motifs, such as bromo-methoxyphenyl groups, are of significant interest in materials science, particularly in the development of metal-organic complexes with specific electronic properties like spin-crossover phenomena . Furthermore, the propanamide functional group is a common pharmacophore found in molecules designed for pharmacological research, such as potent TRPV1 antagonists studied for their analgesic properties . Researchers can utilize this chemical as a key intermediate or building block (building block) in organic synthesis, a precursor for the development of more complex molecules, or as a standard in analytical method development. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and conduct their own thorough safety and handling assessments before use.

Properties

IUPAC Name

3-(3-bromo-4-methoxyphenyl)-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2/c1-25-17-7-5-14(12-16(17)20)6-8-19(24)22-15-9-11-23(13-15)18-4-2-3-10-21-18/h2-5,7,10,12,15H,6,8-9,11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJKZCMNSZNEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)NC2CCN(C2)C3=CC=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-bromo-4-methoxyphenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial and antifungal properties, as well as its interactions with various biological targets.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₄BrN₂O₂
  • Molecular Weight : 348.19 g/mol

This compound features a brominated methoxyphenyl group and a pyrrolidine moiety that is substituted with a pyridine ring, which is crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of various bacterial strains. The presence of halogen substituents, such as bromine, has been linked to enhanced antibacterial activity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Bromo CompoundStaphylococcus aureus0.0039 mg/mL
3-Bromo CompoundEscherichia coli0.025 mg/mL

The compound has demonstrated effectiveness against Gram-positive bacteria like S. aureus and Gram-negative bacteria such as E. coli, with MIC values indicating potent antibacterial action .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against several fungal strains. Similar derivatives have been tested for their efficacy against Candida albicans and other pathogenic fungi.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
3-Bromo CompoundCandida albicans16.69 µM
3-Bromo CompoundFusarium oxysporum56.74 µM

These findings suggest that the compound may serve as a potential antifungal agent, particularly in treating infections caused by C. albicans .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells. The mechanism may involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt the synthesis of peptidoglycan, a critical component of bacterial cell walls.
  • Interference with Membrane Integrity : The presence of bromine and methoxy groups may enhance the lipophilicity of the compound, allowing it to integrate into microbial membranes and disrupt their integrity.
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways essential for bacterial growth.

Case Studies

A recent study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including those similar to the compound . The results indicated that modifications in substituents significantly influenced antimicrobial potency. The study highlighted that compounds with electron-withdrawing groups like bromine exhibited stronger inhibitory effects against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Brominated Phenyl Derivatives

Compounds with brominated phenyl groups, such as (E)-N-(3-Bromo-4-methoxyphenyl)-3-(3,5-dibromo-4-methoxyphenyl)-2-(hydroxyimino)propanamide (34), share the bromo-methoxy substitution pattern. However, the presence of a hydroxyimino group in compound 34 introduces additional hydrogen-bonding capacity compared to the propanamide linkage in the target compound. This difference may influence solubility and target affinity .

Key Data:

Compound Substituents Molecular Weight (g/mol) Activity/Notes
Target Compound 3-Br, 4-OMe, pyridin-2-yl-pyrrolidine ~420 (estimated) N/A (structural focus)
Compound 34 3,5-diBr, 4-OMe, hydroxyimino ~550 Antiproliferative activity
3-Chloro-N-phenyl-phthalimide 3-Cl, phenyl ~260 Polyimide monomer precursor

Pyridine-Containing Analogues

Compounds like (E)-3-(4-Methoxyphenyl)-N-(pyridin-2-yl)-2-[[THP-oxy]imino]propanamide (44-THP) feature pyridine moieties but lack the pyrrolidine ring.

Research Findings and Implications

  • Solubility and Bioavailability : The pyrrolidine ring in the target compound could improve water solubility relative to THP-protected analogues (e.g., 42-THP ), which are often oil-like.
  • Contradictions : While bromine generally enhances bioactivity, excessive halogenation (e.g., 3,5-dibromo in compound 34 ) may reduce solubility, highlighting the need for balanced substitution.

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